2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone
Overview
Description
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone is an organic compound with the molecular formula C11H8BrNOS It is a brominated derivative of ethanone, featuring a pyridine and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone typically involves the bromination of 1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives with various functional groups.
- Sulfoxides or sulfones from oxidation.
- Alcohols from reduction.
Scientific Research Applications
2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
- 2-Bromo-1-(2-pyridinyl)-1-ethanone
- 2-Bromo-1-(3-chloro-2-thienyl)-1-ethanone
- 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone
Uniqueness: 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-1-(5-pyridin-2-ylthiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c12-7-9(14)11-5-4-10(15-11)8-3-1-2-6-13-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNWZQQRFCXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379885 | |
Record name | 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-06-8 | |
Record name | 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(5-pyridin-2-yl-thiophen-2-yl)-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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